

An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin

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Compound of Interest

Compound Name: 6-Methoxy-4-methylcoumarin

Cat. No.: B186335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-4-methylcoumarin, with the IUPAC name 6-methoxy-4-methyl-2H-chromen-2-one, is a heterocyclic organic compound belonging to the coumarin family. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role in melanogenesis. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are provided. Furthermore, this document elucidates the key signaling pathways involved in its biological activity, supported by quantitative data and visual diagrams, to facilitate further research and drug development endeavors.

Chemical and Physical Properties

6-Methoxy-4-methylcoumarin is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	6-methoxy-4-methyl-2H-chromen-2-one	
Molecular Formula	C ₁₁ H ₁₀ O ₃	
Molecular Weight	190.19 g/mol	
CAS Number	6295-35-8	
Melting Point	163-167 °C	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in DMSO and ethanol	

Synthesis

The most common and efficient method for the synthesis of **6-Methoxy-4-methylcoumarin** is the Pechmann condensation. This reaction involves the condensation of a phenol with a β -ketoester under acidic conditions. For the synthesis of **6-Methoxy-4-methylcoumarin**, 4-methoxyphenol reacts with ethyl acetoacetate in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation

This protocol is based on established Pechmann condensation procedures for similar coumarin derivatives.

Materials:

- 4-Methoxyphenol
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
- Ethanol

- Ice
- Distilled water
- Beaker (250 mL)
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Büchner funnel and filter paper
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, combine 4-methoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
- **Acid Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring in an ice bath to control the initial exothermic reaction. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly approach.
- **Reaction:** Heat the reaction mixture to 100-110°C using a heating mantle or oil bath and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
- **Precipitation and Filtration:** A solid precipitate of crude **6-Methoxy-4-methylcoumarin** will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any remaining acid and unreacted starting materials.

- **Purification:** Recrystallize the crude product from ethanol to obtain pure **6-Methoxy-4-methylcoumarin** as a crystalline solid.
- **Drying and Characterization:** Dry the purified crystals in a desiccator. The final product can be characterized by its melting point and spectroscopic techniques such as FT-IR, ^1H NMR, and ^{13}C NMR.

Biological Activity: Stimulation of Melanogenesis

Recent studies have highlighted the potential of **6-Methoxy-4-methylcoumarin** as a stimulator of melanogenesis, the process of melanin production. This activity suggests its potential application in treating hypopigmentation disorders like vitiligo.

Quantitative Data on Melanogenesis Stimulation

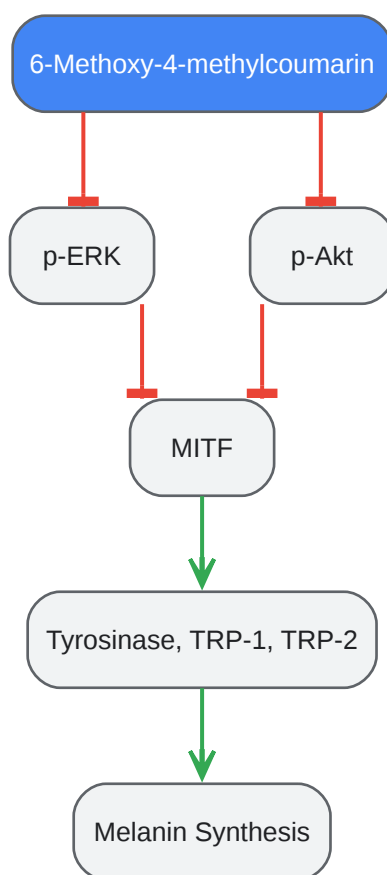
The following table summarizes the effect of **6-Methoxy-4-methylcoumarin** on key proteins involved in melanogenesis in B16F10 melanoma cells.

Protein	Treatment Concentration (μM)	Fold Change in Protein Expression (Normalized to Control)
Tyrosinase	25	~1.5
	50	~2.0
	100	~2.5
TRP-1	25	~1.2
	50	~1.8
	100	~2.2
TRP-2	25	~1.3
	50	~1.7
	100	~2.0
MITF	25	~1.4
	50	~1.9
	100	~2.3

Signaling Pathways in Melanogenesis Stimulation

6-Methoxy-4-methylcoumarin stimulates melanogenesis through the modulation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and GSK3β/β-catenin pathways.

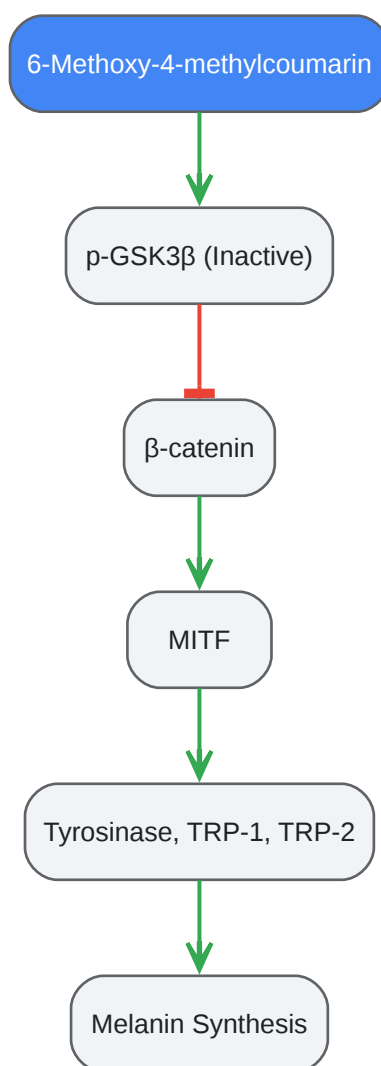
6-Methoxy-4-methylcoumarin has been shown to inhibit the phosphorylation of both ERK and Akt. The downregulation of these pathways leads to the upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. This, in turn, increases the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, ultimately leading to increased melanin synthesis.



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MAPK/ERK and PI3K/Akt Signaling Pathways in Melanogenesis.

6-Methoxy-4-methylcoumarin also influences the GSK3 β / β -catenin signaling pathway. It promotes the phosphorylation of GSK3 β , which leads to its inactivation. Inactivated GSK3 β is unable to phosphorylate β -catenin, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can co-activate MITF and further enhance the expression of melanogenic genes.



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GSK3β/β-catenin Signaling Pathway in Melanogenesis.

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. While specific quantitative antioxidant data for **6-Methoxy-4-methylcoumarin** is not readily available in the reviewed literature, the following protocols for common antioxidant assays can be utilized to evaluate its potential.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

- **6-Methoxy-4-methylcoumarin**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample preparation: Prepare a stock solution of **6-Methoxy-4-methylcoumarin** in methanol and make serial dilutions to obtain a range of concentrations.
- Assay: In a 96-well plate, add 100 μ L of each sample dilution to 100 μ L of the DPPH solution. A control well should contain 100 μ L of methanol and 100 μ L of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Principle:

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS \bullet^+), which has a blue-green color.

Materials:

- **6-Methoxy-4-methylcoumarin**
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate
- Ethanol or Phosphate Buffered Saline (PBS)
- 96-well microplate
- Microplate reader

Procedure:

- **Preparation of ABTS \bullet^+ solution:** Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS \bullet^+ radical cation.
- **Working solution:** Dilute the ABTS \bullet^+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
- **Sample preparation:** Prepare a stock solution of **6-Methoxy-4-methylcoumarin** in ethanol and make serial dilutions.
- **Assay:** In a 96-well plate, add 10 μ L of each sample dilution to 190 μ L of the ABTS \bullet^+ working solution.
- **Incubation:** Incubate the plate at room temperature for 6 minutes.

- **Measurement:** Measure the absorbance at 734 nm.
- **Calculation:** The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox equivalents (TEAC) by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Conclusion

6-Methoxy-4-methylcoumarin is a readily synthesizable coumarin derivative with significant biological activity, particularly in the stimulation of melanogenesis. Its mechanism of action involves the modulation of key signaling pathways, making it a promising candidate for further investigation in the context of hypopigmentation disorders. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate the biological properties of this compound. Further studies are warranted to quantify its antioxidant potential and explore its full therapeutic and pharmacological applications.

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